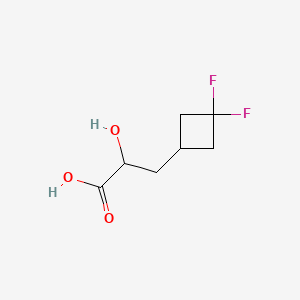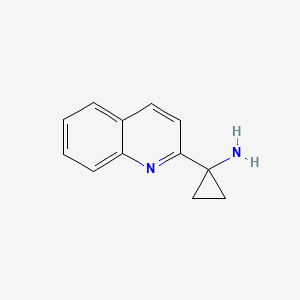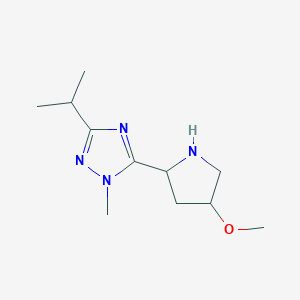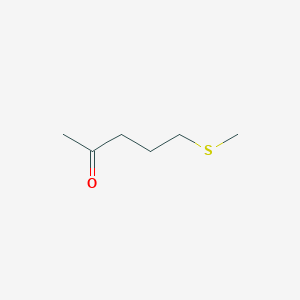![molecular formula C8H15N B13531148 Bicyclo[4.1.0]heptan-1-ylmethanamine](/img/structure/B13531148.png)
Bicyclo[4.1.0]heptan-1-ylmethanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bicyclo[410]heptan-1-ylmethanamine is an organic compound with the chemical formula C8H15N It is a bicyclic amine, characterized by a bicyclo[410]heptane skeleton with a methanamine group attached to one of the bridgehead carbons
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Bicyclo[4.1.0]heptan-1-ylmethanamine can be synthesized through several methods. One common approach involves the cycloisomerization of 1,6-enynes using transition metal catalysts such as platinum (II) or gold (I) . This method allows for the formation of the bicyclic structure with high efficiency.
Another synthetic route involves the double alkylation of cyclohexane 1,3-diesters with diiodomethane, followed by conversion to redox-active esters and subsequent functionalization via photocatalytic Minisci-like conditions . This approach enables the introduction of various functional groups at the bridgehead position, making it a versatile method for synthesizing this compound derivatives.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The process may include additional steps for purification and quality control to ensure the compound meets the required specifications for various applications .
Análisis De Reacciones Químicas
Types of Reactions
Bicyclo[4.1.0]heptan-1-ylmethanamine undergoes a variety of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxygen-containing derivatives.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce various substituents at the bridgehead or other positions on the bicyclic structure.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like alkyl halides for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents to optimize yields and selectivity .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield bicyclo[4.1.0]heptan-1-ylmethanone, while substitution reactions can produce a wide range of functionalized derivatives .
Aplicaciones Científicas De Investigación
Bicyclo[4.1.0]heptan-1-ylmethanamine has several scientific research applications, including:
Chemistry: It serves as a building block for synthesizing complex organic molecules and studying reaction mechanisms.
Biology: The compound is used in the development of bioisosteres, which are molecules that mimic the biological properties of other compounds.
Industry: It is utilized in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of bicyclo[4.1.0]heptan-1-ylmethanamine involves its interaction with specific molecular targets and pathways. The compound’s unique bicyclic structure allows it to fit into binding sites of enzymes or receptors, potentially modulating their activity. This interaction can lead to various biological effects, depending on the specific target and context .
Comparación Con Compuestos Similares
Similar Compounds
Bicyclo[3.1.1]heptanes: These compounds have a similar bicyclic structure but differ in the size and connectivity of the rings.
Bicyclo[2.2.1]heptanes:
Uniqueness
Bicyclo[4.1.0]heptan-1-ylmethanamine is unique due to its specific ring structure and the presence of a methanamine group. This combination imparts distinct chemical and biological properties, making it valuable for various research and industrial applications .
Propiedades
Fórmula molecular |
C8H15N |
|---|---|
Peso molecular |
125.21 g/mol |
Nombre IUPAC |
1-bicyclo[4.1.0]heptanylmethanamine |
InChI |
InChI=1S/C8H15N/c9-6-8-4-2-1-3-7(8)5-8/h7H,1-6,9H2 |
Clave InChI |
KPKYDJLJDIWODE-UHFFFAOYSA-N |
SMILES canónico |
C1CCC2(CC2C1)CN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-(Aminomethyl)benzo[c][1,2]oxaborol-1(3H)-ol hydrochloride](/img/structure/B13531068.png)







![5-Chloro-1-(8-azaspiro[4.5]decan-8-yl)pentan-1-one](/img/structure/B13531140.png)


![4-Amino-1-oxa-9-thiaspiro[5.5]undecane 9,9-dioxide](/img/structure/B13531159.png)

